molecular formula C19H23BrN2O3S B4971882 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide

Katalognummer B4971882
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: FONYMRJOBHHPQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential amino acid that plays a crucial role in cancer cell growth and proliferation. BPTES has shown potential as a therapeutic agent in cancer treatment, and its mechanism of action has been extensively studied in scientific research.

Wirkmechanismus

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide works by inhibiting the activity of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential amino acid that plays a crucial role in cancer cell growth and proliferation. Cancer cells have a high demand for glutamine, and they rely on glutaminase to convert glutamine into glutamate, which is further metabolized to provide energy and building blocks for cell growth. N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide binds to the active site of glutaminase, preventing the enzyme from catalyzing the conversion of glutamine to glutamate, thereby inhibiting cancer cell growth.
Biochemical and Physiological Effects:
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide has been shown to have a selective effect on cancer cells, inhibiting their growth and proliferation. It has also been found to have minimal toxicity to normal cells, making it a promising therapeutic agent in cancer treatment. N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide has been shown to induce cell death in cancer cells by inhibiting the activity of glutaminase, leading to the depletion of glutamine and the accumulation of toxic metabolites.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide has several advantages as a research tool in the study of cancer biology. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in laboratory experiments. N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, there are also limitations to the use of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide in laboratory experiments. It is a potent inhibitor of glutaminase, and its effects on other metabolic pathways may need to be considered. Additionally, the pharmacokinetics and pharmacodynamics of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide may vary depending on the cell line or animal model used, and further studies are needed to fully understand its effects.

Zukünftige Richtungen

There are several future directions for the study of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide and its potential as a therapeutic agent in cancer treatment. One area of research is the development of more potent and selective inhibitors of glutaminase. Another direction is the study of the combination of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide in different cancer cell lines and animal models. The development of new imaging techniques to monitor the effects of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide on cancer cells in real-time may also be an area of future research.

Synthesemethoden

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide can be synthesized using a multistep process involving several chemical reactions. The synthesis method involves the use of tert-butylglycine, benzylamine, and 4-bromobenzenesulfonyl chloride as the starting materials. The reaction involves the formation of an amide bond between tert-butylglycine and benzylamine, followed by the addition of 4-bromobenzenesulfonyl chloride to the reaction mixture. The final product is obtained by purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide has been extensively studied in scientific research as a potential therapeutic agent in cancer treatment. It has been shown to selectively inhibit the growth of cancer cells by targeting glutaminase, an enzyme involved in the metabolism of glutamine. N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide has been found to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.

Eigenschaften

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-19(2,3)21-18(23)14-22(13-15-7-5-4-6-8-15)26(24,25)17-11-9-16(20)10-12-17/h4-12H,13-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONYMRJOBHHPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Benzyl4-bromobenzenesulfonamido)-N-tert-butylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.